molecular formula C18H21FN2O B5761116 1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazine

1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5761116
M. Wt: 300.4 g/mol
InChI Key: UUNBLXINWYHODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazine, also known as 2-FB-4-MeO-BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been widely studied for its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazineZP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. It also has affinity for the norepinephrine transporter and the sigma-1 receptor. These interactions may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazineZP are not well characterized. However, it has been shown to increase the levels of serotonin, dopamine, and norepinephrine in certain brain regions. It has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazineZP in lab experiments is its high potency and selectivity for certain receptors. This allows for more specific and targeted studies of the effects of these receptors. However, one limitation is its limited availability and high cost, which may restrict its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazineZP. One area of interest is its potential use as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Another area of interest is its potential use as a cognitive enhancer, particularly for disorders such as Alzheimer's disease and schizophrenia. Further studies are also needed to fully understand its mechanism of action and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazineZP involves the reaction of 2-fluorobenzyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation. The purity of the final product can be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

1-(2-fluorobenzyl)-4-(4-methoxyphenyl)piperazineZP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNBLXINWYHODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

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